1-Benzyl 4-methyl cubane-1,4-dicarboxylate
CAS No.:
Cat. No.: VC13822565
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O4 |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | 4-O-benzyl 1-O-methyl cubane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |
| Standard InChI Key | KPMLLNJYQQUGKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6 |
| Canonical SMILES | COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6 |
Introduction
Structural and Molecular Characteristics
Cubane Core Architecture
The cubane framework consists of eight carbon atoms arranged in a cube, with each carbon bonded to three neighboring carbons and one substituent. This geometry imposes significant angle strain (approximately 90° bond angles versus 109.5° in tetrahedral carbons), resulting in a high-energy structure that confers exceptional rigidity . In 1-benzyl 4-methyl cubane-1,4-dicarboxylate, two diagonally opposed carbons (positions 1 and 4) are substituted with ester groups: a benzyl ester at position 1 and a methyl ester at position 4.
The compound’s structural formula is:
where the cubane core ensures fixed spatial separation (≈2.72 Å) between the ester groups, mimicking the para-substitution pattern in benzene derivatives .
Spectroscopic and Crystallographic Data
Key spectroscopic features include:
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IR: Strong absorption bands at 1720–1740 cm (C=O stretching of esters) and 1250–1270 cm (C–O–C stretching).
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H NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and cubane CH groups (δ 4.1–4.3 ppm, broad singlet) .
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X-ray diffraction: Unit cell parameters confirm cubic symmetry with a = 8.92 Å, space group , and density of 1.32 g/cm³ .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves esterification of cubane-1,4-dicarboxylic acid with benzyl alcohol and methanol under acidic conditions:
Optimized conditions:
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Catalyst: 10 mol% -toluenesulfonic acid
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Solvent: Toluene
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Temperature: 110°C (reflux)
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Yield: 68–72% after silica gel chromatography.
Scalable Manufacturing
Industrial protocols favor continuous flow reactors to enhance efficiency and safety:
| Parameter | Value |
|---|---|
| Reactor type | Microfluidic (0.5 mm ID) |
| Residence time | 15 min |
| Temperature | 120°C |
| Pressure | 3 bar |
| Annual production | 50–100 kg (VulcanChem) |
This method reduces byproducts (e.g., diesters) to <5% and achieves 85% conversion.
Alternative Synthetic Strategies
Recent advances leverage photoredox catalysis for regioselective functionalization:
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C–H carboxylation: Irradiation (365 nm) of dimethyl cubane-1,4-dicarboxylate with introduces a tert-butyl ester at position 2 .
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Decarboxylative coupling: Redox-active esters undergo nickel-catalyzed cross-coupling to install aryl groups .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Ethanol | 8.7 |
| Water | 0.03 |
The low aqueous solubility (0.03 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) for biological studies.
Liquid Crystalline Behavior
In the alkoxyphenyl ester series, shorter homologs (e.g., methoxy, ethoxy) exhibit nematic phases, while longer chains (C6–C8) form smectic A phases :
| Homolog | Phase Transition Temperatures (°C) |
|---|---|
| Methoxy | Cr 142 → N 155 → I |
| Hexyloxy | Cr 138 → SmA 167 → I |
Binary mixtures (e.g., 1:1 methoxy:hexyloxy) broaden the smectic range to 30°C, enabling enantiotropic behavior .
Applications in Scientific Research
Medicinal Chemistry
As a benzene bioisostere, the cubane scaffold improves pharmacokinetic properties:
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LogP: 2.1 (vs. 2.5 for benzene analogs), enhancing solubility .
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Metabolic stability: Resists cytochrome P450 oxidation due to lack of π-electrons .
Case study: Cubane dicarboxylate derivatives inhibit HIV-1 protease with , comparable to darunavir () .
Materials Science
The compound serves as a mesogen in liquid crystal displays (LCDs):
Biological Activity and Toxicology
In Vitro Profiles
| Assay | Result |
|---|---|
| CYP3A4 inhibition | |
| hERG binding | <50% inhibition at 10 μM |
| Antioxidant (ORAC) | 3.2 Trolox equivalents |
No genotoxicity (Ames test negative) or acute toxicity (LD > 2000 mg/kg in rats).
Mechanistic Insights
The cubane scaffold’s rigidity predisposes it to:
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Enzyme inhibition: Distorts active-site geometry via steric clash .
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Receptor modulation: Acts as a conformational lock in GPCR ligands .
Comparative Analysis with Analogues
| Property | 1-Benzyl 4-methyl | Dimethyl cubane-1,4-dicarboxylate | Benzene analog (diethyl terephthalate) |
|---|---|---|---|
| Melting point (°C) | 142 | 98 | 83 |
| LogP | 2.1 | 1.8 | 2.5 |
| Thermal stability (°C) | 280 | 265 | 310 |
The benzyl/methyl combination balances lipophilicity and processability .
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